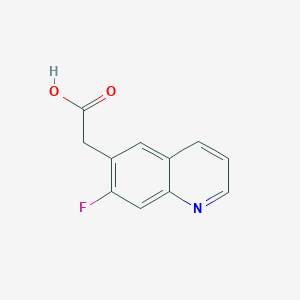

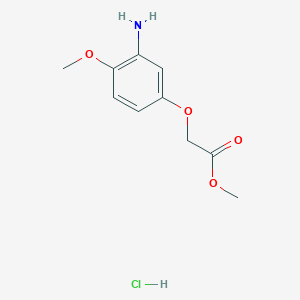

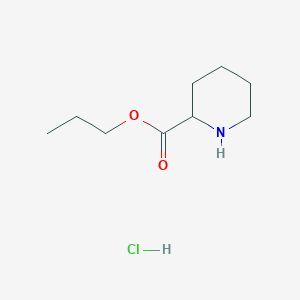

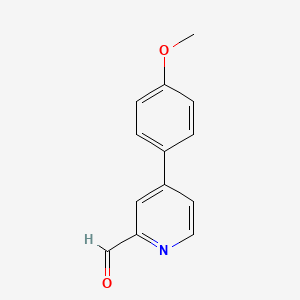

4-(4-Methoxyphenyl)pyridine-2-carbaldehyde

Descripción general

Descripción

“4-(4-Methoxyphenyl)pyridine-2-carbaldehyde” is an organic compound. It is a derivative of pyridinecarboxaldehyde, which is a yellow liquid at room temperature and has a strong, pungent odor . It is sparingly soluble in water but dissolves readily in organic solvents .

Chemical Reactions Analysis

“4-(4-Methoxyphenyl)pyridine-2-carbaldehyde” is expected to undergo many reactions typical for aromatic aldehydes such as reductive amination and Schiff base formation . It can undergo reactions such as condensation, reduction, and oxidation .Physical And Chemical Properties Analysis

“4-(4-Methoxyphenyl)pyridine-2-carbaldehyde” is expected to have similar properties to pyridinecarboxaldehydes, which are yellow liquids at room temperature and have a strong, pungent odor . They are sparingly soluble in water but dissolve readily in organic solvents .Aplicaciones Científicas De Investigación

Antiproliferative Activity

- Scientific Field : Medicinal Chemistry

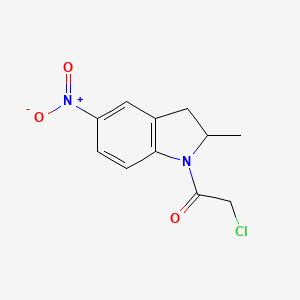

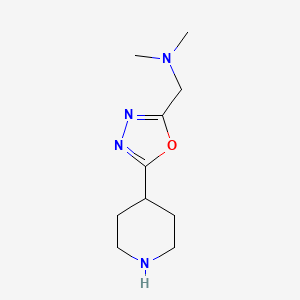

- Application Summary : This compound has been used in the synthesis of a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which have been evaluated for their antiproliferative activity against various cancer cell lines .

- Methods of Application : The compound was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .

- Results or Outcomes : The most potent compounds displayed low micromolar GI50 values. 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol proved to be the most active, induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

Fluorescence Properties

- Scientific Field : Physical Chemistry

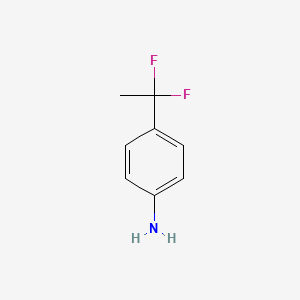

- Application Summary : The compound has been investigated for its fluorescence properties .

- Methods of Application : The fluorescence properties of the final compounds were investigated .

- Results or Outcomes : 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine was revealed as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .

Transfer Hydrogenation Catalyst

- Scientific Field : Organic Chemistry

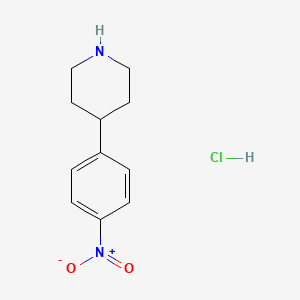

- Application Summary : This compound has been used in the synthesis of CNN pincer ruthenium complexes, which have shown high catalytic activity in the transfer hydrogenation of biomass-derived carbonyl compounds .

- Methods of Application : The ligand HCNNOMe (6-(4-methoxyphenyl)-2-aminomethylpyridine) is prepared from the commercially available 6-(4-methoxyphenyl)pyridine-2-carbaldehyde by the reaction of hydroxylamine and hydrogenation (H2, 1 atm) with Pd/C .

- Results or Outcomes : These robust pincer complexes display remarkably high catalytic activity in the transfer hydrogenation (TH) of lignocellulosic biomass carbonyl compounds, using 2-propanol at reflux in a basic medium (NaOiPr or K2CO3) .

Synthesis of Thiophene Derivatives

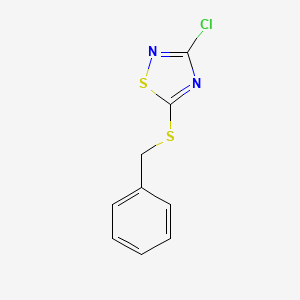

- Scientific Field : Organic Chemistry

- Application Summary : This compound has been used in the synthesis of thiophene derivatives .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Synthesis of Pyrimidine Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : This compound has been used in the synthesis of pyrimidine derivatives .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Synthesis of Organic Semiconductors

- Scientific Field : Material Science

- Application Summary : This compound has been used in the synthesis of organic semiconductors .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13-4-2-10(3-5-13)11-6-7-14-12(8-11)9-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYYIWDGSFNFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)pyridine-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.